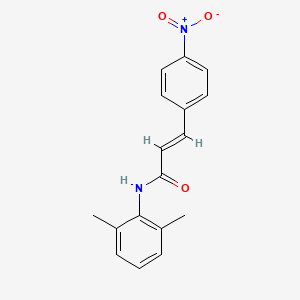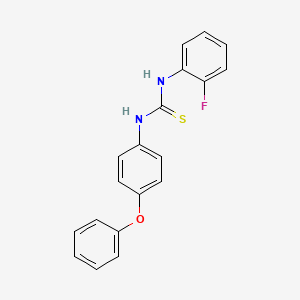![molecular formula C21H34N2O2 B5796466 2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)
2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is commonly referred to as "APDP" and is synthesized through a multi-step process, which will be discussed in detail below. In
Wirkmechanismus
The mechanism of action of APDP is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, APDP has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
APDP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce levels of reactive oxygen species, and protect against oxidative damage. Additionally, APDP has been shown to decrease levels of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using APDP in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, APDP has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using APDP in lab experiments is that it can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are several future directions for research on APDP. One area of interest is the development of APDP-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of APDP and its potential use as an anti-inflammatory and anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for APDP and to improve its solubility in common solvents.
Synthesemethoden
The synthesis of APDP involves a multi-step process that begins with the reaction of 4,6-di-tert-butylcatechol with acetic anhydride to form 4,6-di-tert-butyl-1,2-diacetoxybenzene. This intermediate is then reacted with piperazine and formaldehyde to form APDP. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
APDP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have antioxidant and neuroprotective properties, which may help to prevent or slow the progression of these diseases. Additionally, APDP has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
Eigenschaften
IUPAC Name |
1-[4-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-15(24)23-10-8-22(9-11-23)14-16-12-17(20(2,3)4)13-18(19(16)25)21(5,6)7/h12-13,25H,8-11,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGSMOZBAFBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421533 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)


